molecular formula C11H13Cl2N3 B138968 N-pyridin-2-yl-benzene-1,4-diamine CAS No. 863221-45-8

N-pyridin-2-yl-benzene-1,4-diamine

Cat. No. B138968
CAS RN: 863221-45-8
M. Wt: 185.22 g/mol
InChI Key: JZGINJXWZHIMMU-UHFFFAOYSA-N
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Description

“N-pyridin-2-yl-benzene-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, which have both σ electron-donating ability and π electron-accepting ability . These ligands can form stable complexes with various metals and are widely used in coordination chemistry .


Synthesis Analysis

The compound can be synthesized from 4,4’-linked pyridine amine and 1,4-dibromobenzene in a single step . In another synthesis method, the (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligand L-0 was prepared to synthesize the corresponding pyridine imine metal (iron, cobalt, and nickel) complexes Fe-1, Co-2, and Ni-3 .


Molecular Structure Analysis

The molecular formula of “N-pyridin-2-yl-benzene-1,4-diamine” is C11H11N3 . The InChI representation is InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) . The Canonical SMILES representation is C1=CC=NC(=C1)NC2=CC=C(C=C2)N .


Chemical Reactions Analysis

The compound has been used in the synthesis of pyridine imine metal (iron, cobalt, and nickel) complexes . These complexes exhibited moderate catalytic activity upon activation with a cocatalyst .


Physical And Chemical Properties Analysis

The molecular weight of “N-pyridin-2-yl-benzene-1,4-diamine” is 185.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Catalysis

N-pyridin-2-yl-benzene-1,4-diamine: is utilized in catalytic processes due to its ability to act as a ligand, forming complexes with metals. These complexes can catalyze various chemical reactions, including the Michael addition amidation reaction . The compound’s structure allows it to coordinate with metals, enhancing the reactivity and selectivity of the catalytic process.

Synthesis of Metal–Organic Frameworks (MOFs)

This compound is instrumental in the synthesis of bimetallic metal–organic frameworks (MOFs), such as Fe2Ni-BDC . MOFs are used for gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. The ligand properties of N-pyridin-2-yl-benzene-1,4-diamine contribute to the stability and functionality of these frameworks.

Biomedical Applications

The pyridine moiety of N-pyridin-2-yl-benzene-1,4-diamine is significant in medicinal chemistry. It can be incorporated into compounds that exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . Its role in the synthesis of macrocyclic complexes is particularly noteworthy, as these complexes can mimic biological molecules and serve as potential therapeutic agents.

Organic Intermediate

As an organic intermediate, N-pyridin-2-yl-benzene-1,4-diamine is used in the preparation of other organic compounds. It can undergo various chemical reactions to produce derivatives that have applications in different chemical industries . Its versatility makes it a valuable building block in organic synthesis.

Coordination Chemistry

In coordination chemistry, N-pyridin-2-yl-benzene-1,4-diamine acts as a chelating ligand. It can form stable complexes with transition metals, which are useful in studying the properties and reactions of these metals . These complexes have applications in catalysis, materials science, and the study of metalloproteins.

Environmental Nanomaterials

The compound is also used in the development of environmental nanomaterials. It can be part of catalysts that are designed for green applications, such as pollution reduction and sustainable chemical processes . The compound’s ability to form complexes with metals is crucial in creating efficient and environmentally friendly catalysts.

Analytical Chemistry

In analytical chemistry, derivatives of N-pyridin-2-yl-benzene-1,4-diamine can be used as reagents for the detection and quantification of metal ions . The compound’s ligand properties enable it to bind selectively to specific metals, making it useful in various analytical techniques.

Mechanism of Action

Target of Action

N-pyridin-2-yl-benzene-1,4-diamine is a type of pyridine-based ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the primary targets of N-pyridin-2-yl-benzene-1,4-diamine are various metal ions . The ability of this compound to form stable complexes with many metals makes it a widely used chelating agent in coordination chemistry .

Mode of Action

The compound interacts with its targets (metal ions) through the formation of coordination bonds . These bonds are formed due to the σ-donor and π-acceptor abilities of the pyridine ligand . The compound adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridyl-amine units .

Biochemical Pathways

The biochemical pathways affected by N-pyridin-2-yl-benzene-1,4-diamine are largely dependent on the specific metal ions it interacts with. For instance, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization .

Pharmacokinetics

Its predicted properties include a boiling point of 6382±500 °C, a density of 1282±006 g/cm3, and a pKa of 427±010 .

Result of Action

The molecular and cellular effects of N-pyridin-2-yl-benzene-1,4-diamine’s action are largely dependent on the specific metal ions it interacts with. For example, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization, with the oligomer products being mainly 1-butene .

Future Directions

The compound has potential applications in the field of coordination chemistry due to its ability to form stable complexes with various metals . Its use in the synthesis of pyridine imine metal complexes and their catalytic properties suggests potential future directions in catalysis .

properties

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDUYPRRWGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438866
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-2-yl-benzene-1,4-diamine

CAS RN

863221-45-8, 192217-97-3
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(pyridin-2-yl)benzene-1,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of (4-nitro-phenyl)-pyridin-2-yl-amine (280 mg, 1.3 mmol) in ethyl acetate (10 ml) was added stannous chloride dihydrate (1.17 g, 5.2 mmol) and stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and washed with 10% sodium hydroxide solution. The organic layer was separated, washed with brine, dried and evaporated to dryness. Purification by column chromatography using ethyl acetate/hexane (2:3) yielded N-pyridin-2-yl-benzene-1,4-diamine (80 mg, 33%).
Quantity
280 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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